molecular formula C11H14ClNO2 B7502415 2-(5-chloro-2-methoxyphenyl)-N,N-dimethylacetamide

2-(5-chloro-2-methoxyphenyl)-N,N-dimethylacetamide

Cat. No.: B7502415
M. Wt: 227.69 g/mol
InChI Key: MUBAVOCUWUAKDX-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxyphenyl)-N,N-dimethylacetamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxyphenyl)-N,N-dimethylacetamide typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methoxyphenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid or 5-chloro-2-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxyphenyl-N,N-dimethylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-chloro-2-methoxyphenyl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(5-chloro-2-methoxyphenyl)-N,N-dimethylacetamide can be compared with other similar compounds, such as:

    2-chloro-5-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of the acetamide moiety.

    5-chloro-2-methoxyphenylhydrazine: Contains a hydrazine group instead of the acetamide moiety.

    2-methoxyphenyl-N,N-dimethylacetamide: Lacks the chloro substitution on the phenyl ring.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-13(2)11(14)7-8-6-9(12)4-5-10(8)15-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBAVOCUWUAKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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